REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH:10]1[CH2:11][C:12](=[O:18])[CH2:13]2)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[ClH:1].[CH:10]12[NH:9][CH:14]([CH2:15][CH2:16][CH2:17]1)[CH2:13][C:12](=[O:18])[CH2:11]2 |f:0.1,4.5|
|
Name
|
|
Quantity
|
38.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1C2CC(CC1CCC2)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated under 62 psi of H2 at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the appropriate evacuation & purge cycles
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The product was redissolved in 0.12 N HCl (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The product was then dissolved in 1 N HCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
A sticky brown solid was obtained
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized once from isopropanol and once from EtOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C12CC(CC(CCC1)N2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |